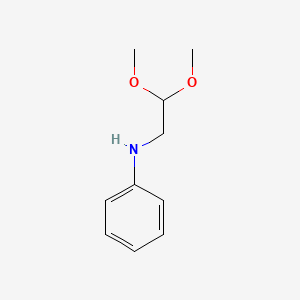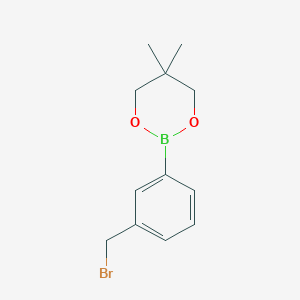
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Descripción general
Descripción
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has demonstrated potential applications in medicinal chemistry, particularly in the development of new drugs. In
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane and related compounds are notable for their properties and methods of synthesis. This compound, with the molecular weight of 254.92, is soluble in common organic solvents and supplied as a slightly yellow oil or colorless liquid. Its synthesis involves bromination and esterification processes under specific conditions, yielding high purity products (Chu, Dai, & Wang, 2010).
Structural Characteristics
The structural and conformational aspects of similar compounds, such as 2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, have been studied using X-ray crystallography, revealing unique features like a nearly planar dioxaborinane ring, which is significant for understanding the stability and reactivity of these compounds (Emsley, Freeman, Bates, & Hursthouse, 1989).
Reactivity and Transformation
The reactivity of 2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane derivatives in chemical reactions has been explored. For example, the reaction of 2-isobutyl-5-methyl-4-phenyl-1,3,2-dioxaborinane with acetonitrile leads to the formation of various compounds, demonstrating its potential utility in synthetic chemistry (Kuznetsov, Alekseeya, & Gren, 1996).
Application in Organic Synthesis
These compounds have potential applications in organic synthesis. For instance, the Suzuki cross-coupling reaction of sterically hindered aryl boronates, including 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, with 3-iodo-4-methoxybenzoic acid methylester, has been optimized to yield biaryls, indicating the role of these compounds in facilitating complex organic reactions (Chaumeil, Signorella, & Drian, 2000).
Mecanismo De Acción
Target of Action
Boronic esters, such as this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This reaction occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . The bromomethyl group in the compound can also react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it could be involved in the formation of carbon-carbon bonds . These reactions are fundamental to many biochemical pathways, including the synthesis of complex organic molecules.
Pharmacokinetics
It’s known that boronic esters, in general, have increased stability compared to boranes, which can influence their bioavailability . They are usually bench stable, easy to purify, and often even commercially available . The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological ph should be considered when evaluating their pharmacokinetic properties .
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane. For instance, the compound’s stability can be affected by air and moisture . Additionally, the rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action and efficacy may vary depending on the pH of its environment.
Propiedades
IUPAC Name |
2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHOSDXBNPFLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397213 | |
| Record name | 2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
CAS RN |
223799-25-5 | |
| Record name | 2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



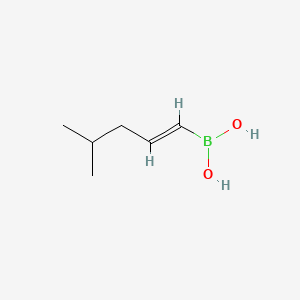


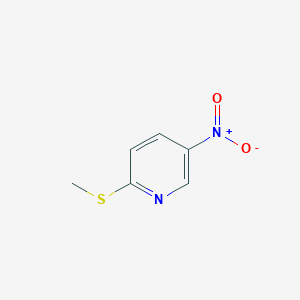
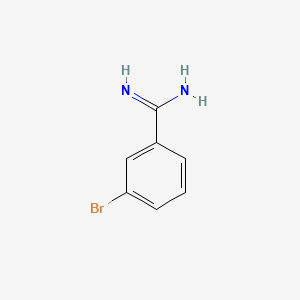
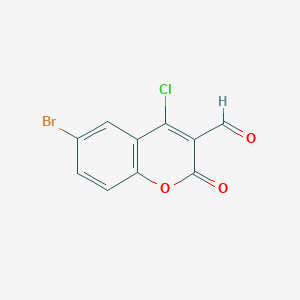
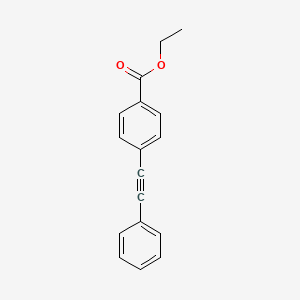
![2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B1598425.png)


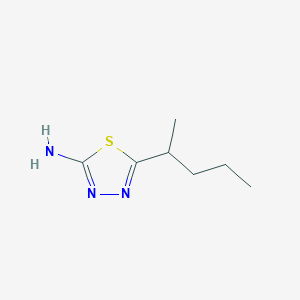
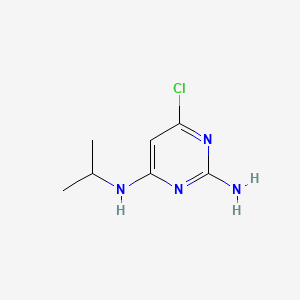
![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)
